2,2'-Biphenol

概要

説明

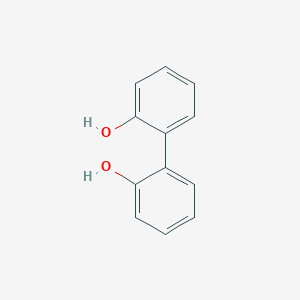

2,2'-Biphenol (biphenyl-2,2'-diol, IUPAC name ) is a biphenyl derivative with hydroxyl groups at the ortho positions of each benzene ring. Its structure facilitates intramolecular hydrogen bonding between the hydroxyl groups, as confirmed by terahertz spectroscopy, which reveals distinct absorption peaks attributed to low-frequency vibrational modes involving hydrogen bonds . This compound is synthesized via methods such as oxidative dimerization of phenol derivatives, Suzuki-Miyaura coupling, or the "acetal method," which enforces regioselectivity and enables heterodimer synthesis .

This compound has diverse applications:

- Biological roles: It is a metabolite of benzene and phenol, implicated in sister chromatid exchange (SCE) induction and topoisomerase II inhibition .

- Material science: Used in modifying bismaleimide-triazine resins to enhance thermal stability and solubility .

- Catalysis: Serves as a ligand in asymmetric synthesis and a precursor for strained alkynes in click chemistry .

- Environmental chemistry: Converts to dibenzothiophenes (DBTs) via reaction with sulfides, contributing to coal and oil formation .

準備方法

Metal-Catalyzed Direct Coupling Strategies

Palladium(II)-Catalyzed C(sp²)–H Hydroxylation

A breakthrough in direct functionalization involves Pd(II)-catalyzed hydroxylation of [1,1′-biphenyl]-2-ols. This method employs tert-butyl hydroperoxide (TBHP) as an oxidant, enabling selective C(sp²)–H activation at the ortho position relative to the hydroxyl group . Key advantages include:

-

Substrate scope : Electron-donating and withdrawing groups (e.g., methyl, methoxy, nitro) tolerate reaction conditions.

-

Mechanistic pathway : Pd(II) coordinates to the hydroxyl oxygen, facilitating six-membered palladacycle formation prior to TBHP-mediated reductive elimination .

-

Yield optimization : Reactions conducted in dichloroethane at 80°C for 24 hours achieve 60–85% yields, avoiding dibenzofuran byproducts common in non-oxidative conditions .

Table 1: Representative Pd(II)-Catalyzed Syntheses

| Substrate | Catalyst Loading | Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| [1,1′-Biphenyl]-2-ol | 5 mol% Pd(OAc)₂ | TBHP | 80 | 78 |

| 4-Methyl-[1,1′-biphenyl]-2-ol | 5 mol% PdCl₂ | TBHP | 75 | 82 |

Nickel-Catalyzed Protecting-Group-Free Coupling

A 2022 advancement introduced chemoselective Ni-catalyzed dimerization of unprotected phenols . This method eliminates traditional protection/deprotection steps through:

-

Ligand design : Bisphosphine ligands (e.g., dcype) suppress over-oxidation and para-coupling.

-

Redox economy : Mn powder serves as a terminal reductant, enabling turnover frequencies (TOF) > 200 h⁻¹ .

-

Functional group compatibility : Halides (–Br, –Cl), alkyl (–CH₃), and aryl (–Ph) substituents remain intact during coupling .

Reaction optimization studies identified dimethylacetamide (DMA) as the optimal solvent, achieving 92% yield for unsubstituted 2,2'-biphenol at 110°C .

Oxidative Coupling Strategies

Peroxynitrite/CO₂-Catalyzed Radical Pathway

Under neutral pH and moderate phenol concentrations (≤100 mM), peroxynitrite (ONOO⁻) mediates radical-based coupling :

-

CO₂ generates carbonate radicals (CO₃⁻- ), abstracting phenolic hydrogen to form phenoxyl radicals.

-

Radical recombination yields 2,2'- and 4,4'-biphenol isomers in a 1:1 ratio .

Critical parameters :

Non-Radical Pathway via Diamagnetic Intermediate

At alkaline conditions (pH ≥ 10) and high phenol concentrations (>200 mM), a distinct mechanism predominates :

-

Phenolate ions react with peroxynitrite to form a λₘₐₓ = 400 nm intermediate (t₁/₂ ≈ 10 s).

-

Intermediate quenching by phenol yields exclusively this compound (85–90% selectivity) .

Table 2: Oxidative Coupling Condition Dependence

| Parameter | Radical Pathway | Non-Radical Pathway |

|---|---|---|

| pH | 7.0–7.5 | 10.0–10.5 |

| [Phenol] (mM) | ≤100 | ≥200 |

| Selectivity (2,2':4,4') | 1:1 | 9:1 |

| Key Intermediate | Phenoxyl radical | Diamagnetic species |

Tethering and Intramolecular Cyclization

Acetal-Mediated Ortho-Selective Dimerization

The acetal method addresses heterodimer synthesis challenges through stepwise tethering :

-

Monomer A : Phenol derivatization with acetal-protected aldehyde.

-

Monomer B : Nucleophilic aromatic substitution at the activated acetal position.

-

Intramolecular cyclization : Acidic hydrolysis releases this compound with >95% regioselectivity .

Quantum mechanical analysis (DFT, ωB97X-D/cc-pVDZ) confirms that dioxepine intermediates enforce a 15.8 kcal/mol activation barrier for enantiomerization, ensuring configurational stability during synthesis .

Industrial and Scalable Approaches

Alkaline Fusion of Biphenylene Oxide

Large-scale production (≥100 kg batches) utilizes molten NaOH/KOH mixtures at 280–320°C :

-

Reactor design : Nickel-lined autoclaves resist caustic degradation.

-

Byproduct management : Co-produced CO₂ is sequestered via scrubbing.

-

Yield : 68–72% after recrystallization from toluene/heptane .

Iron-Catalyzed Oxidative Coupling (Patent CN101817713A)

An industrial patent describes FeCl₃-mediated coupling in dioxane :

-

Substrate : 4-Methyl-2-tert-butylphenol (1 eq).

-

Conditions : 5 mol% FeCl₃, 1 eq TBHP, 80°C, 4 hours.

-

Product : 2,2'-Di-tert-butyl-4,4'-dimethylbiphenol (90% yield) .

Advantages :

-

Ambient pressure operation reduces equipment costs.

-

TBHP acts as both oxidant and oxygen source.

Emerging Electrochemical Methods

Recent advances exploit electrooxidation for greener synthesis:

-

Cell configuration : Undivided cell with Pt anode/C cathode.

-

Electrolyte : 0.1 M LiClO₄ in acetonitrile/water (9:1).

-

Mechanism : Phenol oxidation at +1.2 V vs. Ag/AgCl generates stabilized cation radicals, coupling at diffusion-limited rates .

Preliminary results show 55% yield with 85% selectivity, suggesting potential for scale-up with flow reactor integration .

化学反応の分析

2,2’-Biphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Palladium (II) catalysts and t-butyl hydroperoxide (tBuOOH).

Substitution: Potassium carbonate (K2CO3), potassium hydroxide (KOH), potassium fluoride (KF), or tetra-n-butylammonium fluoride (TBAF) in water.

Major Products:

科学的研究の応用

Applications Overview

-

Organic Synthesis

- Building Block for Complex Molecules : 2,2'-Biphenol serves as a crucial building block in the synthesis of various organic compounds. Its ability to undergo multiple reactions makes it an essential intermediate in organic chemistry.

- Chiral Catalysts : The compound is utilized in the preparation of chiral catalysts due to its axially chiral nature. Recent studies have demonstrated its effectiveness in enantioselective synthesis processes .

-

Material Science

- Polymer Production : this compound is employed in the production of high-performance polymers such as polycarbonate and epoxy resins. These materials exhibit excellent thermal stability and mechanical properties.

- Thermal Stabilizers : The compound acts as a thermal stabilizer in various polymer formulations, enhancing their resistance to heat and degradation over time.

-

Pharmaceutical Development

- Drug Discovery : It is used as a precursor for synthesizing pharmaceutical compounds. The versatility of this compound allows for modifications that lead to potential therapeutic agents.

- Biochemical Research : Researchers utilize this compound in biochemical assays and studies focusing on its interactions with biological molecules .

Case Study 1: Synthesis of Chiral Biphenols

A recent study highlighted the enantioselective preparation of an axially chiral this compound building block. This research demonstrated a streamlined synthetic route that enhances the efficiency of producing complex organic molecules .

Case Study 2: Application in Polymer Chemistry

Research has shown that incorporating this compound into polymer matrices significantly improves their thermal and mechanical properties. For instance, polycarbonate derived from this compound exhibits enhanced impact resistance compared to traditional materials .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Building block | Versatile precursor for complex molecules |

| Material Science | Polymer production | High thermal stability and mechanical strength |

| Pharmaceutical Research | Drug discovery | Potential therapeutic agent precursor |

| Biochemical Research | Assays and interactions | Insight into biological molecule interactions |

作用機序

The mechanism of action of 2,2’-Biphenol involves its ability to form complexes with various metal ions, which can then participate in catalytic processes. For instance, in hydroformylation catalysis, the diphosphite ligands derived from 2,2’-biphenol coordinate with rhodium to facilitate the addition of a formyl group to olefins .

類似化合物との比較

Cytotoxicity and Bioactivity

Notes:

- This compound exhibits anti-inflammatory properties, whereas 4,4'-biphenol enhances COX-2 expression, likely due to its conversion to cytotoxic quinones .

- Both biphenols show antiandrogenic activity comparable to 4-tert-octylphenol, but 4,4'-biphenol is more estrogenic .

Antioxidant and Radical-Scavenging Activity

| Parameter | This compound | 4,4'-Biphenol | Phenol |

|---|---|---|---|

| BDE (kJ/mol) | 330.1 | 343.2 | 367.9 |

| IP (eV) | 8.12 | 7.98 | 9.03 |

| n value | 1.02 | 3.43 | 0.95 |

Key Findings :

- The high n value of 4,4'-biphenol suggests multi-step radical scavenging, leading to cytotoxic quinone formation, whereas this compound forms stable dimers .

Structural and Spectroscopic Properties

生物活性

2,2'-Biphenol, also known as o-dihydroxybiphenyl, is a compound of significant interest due to its diverse biological activities. This article explores its antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by two hydroxyl groups attached to adjacent carbon atoms of a biphenyl structure. This configuration significantly influences its reactivity and biological activity. The compound's ability to donate hydrogen atoms makes it a potent antioxidant.

Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. A study assessed the relationship between the structure and antioxidant activity of several phenolic compounds, including this compound. The findings indicated that this compound showed a protective factor increase at higher concentrations, demonstrating its effectiveness in scavenging free radicals:

| Compound | Concentration (mM) | Protective Factor (PF) | Inhibition Degree (ID) |

|---|---|---|---|

| This compound | 0.1 | 2.4 | Higher at lower conc. |

| 4,4'-Biphenol | 0.1 | Lower than o-DHB | Lower at all conc. |

The study highlighted that the antioxidant capacity of this compound increases with concentration but is also affected by side reactions that decrease its overall efficacy at high concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various cellular models. One significant study focused on its effects on cyclooxygenase-2 (COX-2) expression in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results showed that:

- Inhibition of COX-2 : At concentrations ranging from 1 to 10 μM, this compound effectively inhibited COX-2 protein production.

- Regulation of AP-1 and NF-κB : The compound also inhibited the binding of transcription factors AP-1 and NF-κB to their consensus sequences, which are crucial for inflammatory responses .

The following table summarizes the inhibitory effects observed:

| Concentration (μM) | COX-2 Inhibition (%) |

|---|---|

| 1 | Significant |

| 10 | Moderate |

| 100 | Minimal |

These findings suggest that the anti-inflammatory activity of this compound may be attributed to its ability to modulate key inflammatory pathways .

Case Study: Antihypertensive Potential

A recent investigation into derivatives of biphenols revealed that compounds based on this compound exhibited significant antihypertensive activity alongside their antioxidant properties. The study utilized various assays to evaluate biological activities:

- DPPH Assay : Demonstrated strong free radical scavenging abilities.

- Urease Inhibition : Several derivatives showed promising urease inhibitory actions.

These findings indicate the potential for developing new antihypertensive agents derived from biphenolic structures .

Case Study: Anticancer Research

Another area of interest is the potential anticancer properties of biphenolic compounds. Research has indicated that certain biphenols can induce apoptosis in cancer cells through oxidative stress mechanisms. The modulation of signaling pathways related to cell survival and death presents a promising avenue for therapeutic development .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,2'-Biphenol that influence its reactivity in organic synthesis?

- Methodological Answer : Key properties include its melting point (108–110°C), boiling point (315°C), and solubility in organic solvents (e.g., insoluble in water, soluble in ethanol) . Its dihydroxy structure enables hydrogen bonding and chelation, critical for coordinating metal catalysts or stabilizing intermediates. Acid dissociation constants (pKa ~7.32) suggest moderate acidity, influencing deprotonation-driven reactions. Researchers should prioritize solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions) and temperature control (<30°C during storage to prevent degradation) .

| Property | Value | Impact on Reactivity |

|---|---|---|

| Melting Point | 108–110°C | Determines phase behavior in solid-phase reactions |

| pKa | ~7.32 | Influences deprotonation in basic conditions |

| Solubility (H₂O) | Insoluble | Requires organic solvents for homogeneous reactions |

Q. How can researchers verify the purity and identity of this compound during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Quantify purity by comparing retention times with standards.

- NMR Spectroscopy : Confirm structure via characteristic aromatic proton signals (e.g., doublets for ortho-substituted hydroxyl groups) .

- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺ at m/z 186.1).

- Melting Point Analysis : Compare observed values (108–110°C) with literature data . For novel derivatives, elemental analysis or X-ray crystallography may be required .

Advanced Research Questions

Q. What computational methods are effective for studying the enantiomerization dynamics of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can model rotational barriers between isomers (e.g., I0, I1a, I1b) . Key steps:

Conformational Sampling : Identify stable isomers via relaxed potential energy surface scans.

Transition State Analysis : Calculate activation energies for interconversion pathways.

Comparison with Experimental Data : Validate using kinetic studies (e.g., variable-temperature NMR) .

- Data Contradiction Note : Some studies report five isomers, while others focus on dominant forms; reconcile discrepancies by refining computational parameters (e.g., solvation models) .

Q. How does this compound function as a radical scavenger in polymerization reactions?

- Methodological Answer : In AIBN- or benzoyl peroxide (BPO)-initiated methyl methacrylate (MMA) polymerization, this compound terminates radical chains via hydrogen abstraction. Kinetic studies show:

- Inhibition Efficiency : Compare rate constants (k₁) using the Mayo equation.

- Structure-Activity Relationship : Its ortho-dihydroxy configuration enhances resonance stabilization of phenoxyl radicals vs. para-substituted analogs (e.g., 4,4'-biphenol) .

Q. What spectroscopic techniques differentiate the neutral and deprotonated forms of this compound in photoluminescence studies?

- Methodological Answer :

- UV-Vis Spectroscopy : Neutral forms exhibit absorption maxima at ~275 nm, while monoanions shift to ~300 nm due to increased conjugation .

- Fluorescence Decay Analysis : Neutral forms show shorter lifetimes (τ ~1.5 ns) vs. deprotonated species (τ >3 ns) .

- pH-Dependent Studies : Titrate with NaOH and correlate emission intensity changes with pKa values .

Q. Methodological Guidance for Experimental Design

Q. How to optimize reaction conditions for synthesizing this compound derivatives?

- Stepwise Approach :

Catalyst Screening : Test palladium, copper, or enzyme-mediated couplings (e.g., Ullmann reactions).

Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) for solubility and reaction rate.

Temperature Gradients : Use Arrhenius plots to identify activation energy barriers .

- Validation : Characterize products via XRD or 2D-NMR to confirm regioselectivity .

Q. What criteria should guide the selection of this compound analogs for structure-property studies?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Compare with understudied analogs (e.g., 3,3'-diallyl-4,4'-biphenol) .

- Relevance : Prioritize derivatives with applications in asymmetric catalysis or photonic materials .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Risk Mitigation :

特性

IUPAC Name |

2-(2-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHDGJOMLMDPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051809 | |

| Record name | (1,1'-Biphenyl)-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [Alfa Aesar MSDS] | |

| Record name | 2,2'-Biphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000079 [mmHg] | |

| Record name | 2,2'-Biphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1806-29-7 | |

| Record name | [1,1′-Biphenyl]-2,2′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Biphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-BIPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2,2'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1,1'-Biphenyl)-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIPHENYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM2R53I3C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。